molecular formula C23H25Cl2N3OS B1672303 fauc-365

fauc-365

Cat. No.: B1672303
M. Wt: 462.4 g/mol
InChI Key: CPTSTFKVXWZGEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FAUC-365 is a highly selective antagonist for the dopamine D3 receptor. Its chemical structure consists of 23 carbon atoms, 25 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, and 1 sulfur atom. The compound’s molecular weight is 462.44 g/mol .

Biochemical Analysis

Biochemical Properties

FAUC 365 plays a crucial role in biochemical reactions by selectively antagonizing dopamine D3 receptors. It exhibits high affinity for the D3 receptor with a Ki value of 0.5 nM, while showing significantly lower affinity for other dopamine receptors such as D4.4, D2short, and D2Long . This selectivity is essential for its potential therapeutic effects, as it minimizes off-target interactions. FAUC 365 interacts with dopamine receptors by binding to the receptor sites, thereby inhibiting the receptor’s activity and modulating dopamine signaling pathways .

Cellular Effects

FAUC 365 influences various cellular processes by modulating dopamine signaling pathways. It affects cell function by inhibiting dopamine D3 receptor activity, which in turn impacts cell signaling pathways, gene expression, and cellular metabolism . In particular, FAUC 365 has been shown to prevent memory impairment in dopamine transporter knockdown mice, indicating its potential role in cognitive functions . Additionally, it may influence other cellular processes related to dopamine signaling, such as neurotransmitter release and synaptic plasticity .

Molecular Mechanism

The molecular mechanism of FAUC 365 involves its selective binding to dopamine D3 receptors. By binding to these receptors, FAUC 365 acts as an antagonist, preventing the activation of the receptor by endogenous dopamine . This inhibition leads to a decrease in dopamine-mediated signaling, which can have various downstream effects on cellular functions. FAUC 365’s high selectivity for the D3 receptor over other dopamine receptors is attributed to its unique chemical structure, which allows for specific interactions with the receptor binding site .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of FAUC 365 have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . FAUC 365 is generally stable when stored at -20°C for up to three years in powder form and up to one month in solution . Over time, repeated freeze-thaw cycles should be avoided to maintain its efficacy . Long-term studies have shown that FAUC 365 can have sustained effects on cellular functions, particularly in modulating dopamine signaling pathways .

Dosage Effects in Animal Models

The effects of FAUC 365 vary with different dosages in animal models. At lower doses, FAUC 365 has been shown to prevent memory impairment in dopamine transporter knockdown mice . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . The compound’s efficacy and safety profile in animal models provide valuable insights into its potential use in clinical settings .

Metabolic Pathways

FAUC 365 is involved in metabolic pathways related to dopamine signaling. It interacts with enzymes and cofactors that are part of the dopamine metabolic pathway . By inhibiting dopamine D3 receptors, FAUC 365 can influence metabolic flux and metabolite levels associated with dopamine metabolism . Understanding these interactions is crucial for elucidating the compound’s overall impact on cellular metabolism and its potential therapeutic applications .

Transport and Distribution

FAUC 365 is transported and distributed within cells and tissues through specific transporters and binding proteins . Its selective binding to dopamine D3 receptors facilitates its localization to areas with high receptor expression, such as the nucleus accumbens . This targeted distribution is essential for its efficacy in modulating dopamine signaling pathways and minimizing off-target effects .

Subcellular Localization

The subcellular localization of FAUC 365 is primarily associated with dopamine D3 receptors, which are predominantly found in the nucleus accumbens . The compound’s activity and function are influenced by its localization to specific cellular compartments, where it can effectively modulate dopamine signaling . Post-translational modifications and targeting signals may also play a role in directing FAUC 365 to its specific subcellular locations .

Preparation Methods

Synthetic Routes:

Reaction Conditions:

The exact reaction conditions for FAUC-365 synthesis remain undisclosed. Researchers likely employ specialized methodologies to achieve its high selectivity for the D3 receptor.

Industrial Production:

Industrial-scale production methods for this compound are proprietary. Companies may utilize custom synthesis services to meet demand.

Chemical Reactions Analysis

FAUC-365 undergoes interactions with various receptors. Notably:

  • D3 receptor (Ki: 0.5 nM)
  • D4.4 receptor (Ki: 340 nM)
  • D2 short receptor (Ki: 2600 nM)
  • D2 Long receptor (Ki: 3600 nM)

Common reagents and conditions used in these reactions are not explicitly documented. The major products formed from these interactions remain an area of active research.

Scientific Research Applications

FAUC-365 finds applications in several fields:

    Schizophrenia Research: Investigating its impact on dopamine signaling pathways.

    Parkinson’s Disease: Studying its potential therapeutic effects.

Comparison with Similar Compounds

FAUC-365 stands out due to its high selectivity for the D3 receptor. Similar compounds include other dopamine receptor antagonists, but none match its specificity.

Properties

IUPAC Name

N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25Cl2N3OS/c24-18-7-5-8-19(22(18)25)28-14-12-27(13-15-28)11-4-3-10-26-23(29)21-16-17-6-1-2-9-20(17)30-21/h1-2,5-9,16H,3-4,10-15H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTSTFKVXWZGEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCNC(=O)C2=CC3=CC=CC=C3S2)C4=C(C(=CC=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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